molecular formula C10H16O4 B8204914 Ethyl 2-(oxan-4-yl)-3-oxopropanoate

Ethyl 2-(oxan-4-yl)-3-oxopropanoate

Cat. No.: B8204914
M. Wt: 200.23 g/mol
InChI Key: XMVJIVUOIUDPRS-UHFFFAOYSA-N
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Description

Ethyl 2-(oxan-4-yl)-3-oxopropanoate is an organic compound with the molecular formula C10H16O4. It is a derivative of oxane, also known as tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxan-4-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-hydroxytetrahydropyran in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxan-4-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and ethers

Scientific Research Applications

Ethyl 2-(oxan-4-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(oxan-4-yl)-3-oxopropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It can also interact with cellular receptors and signaling pathways, influencing biological processes.

Comparison with Similar Compounds

Ethyl 2-(oxan-4-yl)-3-oxopropanoate can be compared with similar compounds such as:

  • Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
  • Ethyl 2-(oxan-4-yl)propanoate

These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its specific combination of the oxane ring and the keto group, which imparts distinct chemical properties and reactivity.

Biological Activity

Ethyl 2-(oxan-4-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its ester functional group and the oxan-4-yl moiety, which may influence its biological interactions. The molecular formula is C11_{11}H18_{18}O3_3, and it has a molecular weight of approximately 198.26 g/mol. Its structure allows it to participate in various biochemical reactions, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Interaction : The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth, apoptosis, and other vital processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, demonstrating the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.

Case Study : In a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
Ethyl acetoacetateC6_6H10_10O3_3Simpler ester without the oxan group
Methyl 3-oxo-3-(4-tetrahydropyranyl)propanoateC9_9H14_14O3_3Contains a tetrahydropyranyl ring
Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylateC9_9H9_9N2_2O4_4Incorporates an oxadiazole ring for enhanced activity

The presence of the oxan group in this compound is believed to enhance its stability and reactivity compared to simpler esters like ethyl acetoacetate.

Research Findings

A diverse array of studies has been conducted to elucidate the biological effects of this compound:

  • Antimicrobial Studies : A series of experiments demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Cytotoxicity Assays : In cell viability assays using various cancer cell lines (e.g., HeLa and MCF7), this compound exhibited IC50 values indicating potent cytotoxic effects .
  • Mechanistic Studies : Molecular docking studies have indicated favorable binding interactions between this compound and key proteins involved in cancer pathways, suggesting mechanisms through which it may exert its anticancer effects .

Properties

IUPAC Name

ethyl 2-(oxan-4-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVJIVUOIUDPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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